(R)-MK-5046

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

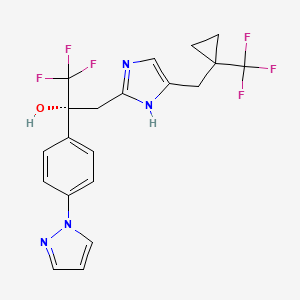

Propriétés

Formule moléculaire |

C20H18F6N4O |

|---|---|

Poids moléculaire |

444.4 g/mol |

Nom IUPAC |

(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol |

InChI |

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1 |

Clé InChI |

UJINBEQCDMOAHM-GOSISDBHSA-N |

SMILES isomérique |

C1CC1(CC2=CN=C(N2)C[C@@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |

SMILES canonique |

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

(R)-MK-5046 and Bombesin Receptor Subtype-3: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-MK-5046, a potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3). BRS-3 is an orphan G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, glucose metabolism, and cellular growth, making it a promising therapeutic target for obesity, diabetes, and certain cancers. This compound represents a key pharmacological tool to elucidate the physiological roles of BRS-3 and explore its therapeutic potential.

Core Mechanism: Allosteric Agonism

This compound functions as a non-peptide allosteric agonist of BRS-3.[1][2] This means it binds to a site on the receptor that is topographically distinct from the orthosteric binding site, where the endogenous ligand (currently unknown) is presumed to bind.[1] This allosteric binding modulates the receptor's conformation, leading to its activation.

Evidence for this allosteric mechanism is multifaceted:

-

This compound only partially inhibits the binding of radiolabeled competitive antagonists , such as 125I-Bantag-1, to BRS-3.[1][3] A competitive orthosteric ligand would be expected to fully displace the radioligand.

-

The inhibitory effect of this compound on antagonist binding is noncompetitive , resulting in a curvilinear Schild plot.[1][3]

-

This compound can potentiate the effects of orthosteric agonists , shifting their dose-response curves to the left.[1]

-

Receptor chimeric studies and site-directed mutagenesis have provided evidence that this compound and peptide antagonists like Bantag-1 have different binding sites on the BRS-3 receptor, which determines their high affinity and selectivity.[1][3][4]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50/IC50) of this compound for BRS-3 across different species.

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding | Ki | 3.4 |

| Human | Radioligand Binding | Ki (high affinity) | 0.08 |

| Human | Radioligand Binding | Ki (low affinity) | 11-29 |

| Human | Functional (PLC) | EC50 | 25 |

| Human | Functional | IC50 | 27 |

| Mouse | Radioligand Binding | Ki | 1.6 |

| Rat | Radioligand Binding | Ki | 0.6 |

| Dog | Radioligand Binding | Ki | 9.9 |

| Rhesus | Radioligand Binding | Ki | 2.4 |

Table 1: Binding Affinity (Ki) of this compound for BRS-3.

| Species | Assay Type | Parameter | Value (nM) |

| Human | Functional (PLC) | EC50 | 25 |

| Mouse | Functional | EC50 | 21 |

| Rat | Functional | EC50 | 2.2 |

| Dog | Functional | EC50 | 1.6 |

| Rhesus | Functional | EC50 | 6.9 |

Table 2: Functional Potency (EC50) of this compound on BRS-3.

Signaling Pathways Activated by this compound

BRS-3 is primarily a Gq-coupled receptor.[5] Activation of BRS-3 by this compound initiates a cascade of intracellular signaling events.

Primary Gq-PLC Pathway

The canonical signaling pathway activated by this compound upon binding to BRS-3 is the Gq-protein pathway, which leads to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

Downstream Signaling Cascades

Beyond the primary Gq-PLC pathway, activation of BRS-3 by agonists like this compound has been shown to modulate several other important intracellular signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK cascade is a common downstream event for many GPCRs and is implicated in cell proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism.

-

Focal Adhesion Kinase (FAK) and Paxillin: Phosphorylation of these proteins suggests a role for BRS-3 in cell adhesion and migration.

-

mTOR Pathway: The mammalian target of rapamycin (B549165) pathway is a central regulator of cell growth, proliferation, and metabolism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound on BRS-3.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.

General Protocol:

-

Membrane Preparation: Cells expressing BRS-3 are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

-

Competitive Binding: A fixed concentration of a radiolabeled BRS-3 antagonist (e.g., 125I-Bantag-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activation Assay ([3H]Inositol Phosphate Accumulation)

Objective: To measure the functional potency (EC50) of this compound in activating the Gq-PLC pathway.

General Protocol:

-

Cell Labeling: Cells expressing BRS-3 are incubated overnight with [3H]myo-inositol, which is incorporated into membrane phosphoinositides, including PIP2.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon PLC activation.

-

Stimulation: The cells are stimulated with increasing concentrations of this compound for a defined period.

-

Extraction: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid) to extract the soluble inositol phosphates.

-

Separation: The inositol phosphates are separated from the rest of the cellular components, often using anion-exchange chromatography.

-

Quantification: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To detect the activation of downstream signaling pathways by assessing the phosphorylation status of key proteins (e.g., Akt, MAPK).

General Protocol:

-

Cell Treatment: BRS-3 expressing cells are treated with this compound for various time points.

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Analysis: The band intensities are quantified, and the levels of phosphorylated protein are normalized to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Conclusion

This compound is a valuable pharmacological tool for studying the BRS-3 receptor. Its mechanism as a potent and selective allosteric agonist is well-supported by a variety of in vitro studies. By activating the Gq-PLC pathway and other downstream signaling cascades, this compound has demonstrated significant effects on energy metabolism and glucose homeostasis in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of BRS-3 signaling and the development of novel therapeutics targeting this receptor.

References

- 1. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Divergent activation patterns of BRS3 revealed by two Chinese herb-derived agonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MK-5046: A Technical Whitepaper on a Novel Allosteric Agonist of the Bombesin Receptor Subtype-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MK-5046 is a potent, selective, and orally active nonpeptide allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and key experimental findings. Detailed data is presented in structured tables, and experimental methodologies for its characterization are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific basis. The allosteric nature of this compound presents a novel therapeutic approach for conditions such as obesity and type 2 diabetes mellitus.[1]

Introduction to Bombesin Receptor Subtype-3 (BRS-3)

The bombesin receptor family consists of three G protein-coupled receptors: the neuromedin B receptor (NMBR), the gastrin-releasing peptide receptor (GRPR), and the bombesin receptor subtype-3 (BRS-3).[1][3] BRS-3 is considered an orphan receptor as its endogenous ligand has not yet been identified.[3][4] Despite its name, BRS-3 has a low affinity for bombesin.[1] Studies involving BRS-3 knockout mice have revealed their role in energy balance, with these animals exhibiting mild obesity, insulin (B600854) resistance, and reduced metabolic rate.[1][3] This has positioned BRS-3 as a promising therapeutic target for the treatment of obesity and related metabolic disorders.[5][6]

This compound: An Allosteric Agonist Approach

This compound, chemically identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl) phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a novel small molecule that functions as an allosteric agonist at the BRS-3 receptor.[1][7] Unlike orthosteric agonists that bind to the primary ligand binding site, allosteric modulators bind to a distinct site on the receptor, leading to a conformational change that can enhance the action of the endogenous ligand or, in the case of an allosteric agonist, directly activate the receptor.[7][8]

Evidence for the allosteric mechanism of this compound includes its ability to only partially inhibit the binding of the orthosteric radioligand ¹²⁵I-Bantag-1 and its noncompetitive inhibition pattern in the presence of the BRS-3 antagonist Bantag-1.[7][8] Furthermore, this compound has been shown to slow the dissociation of ¹²⁵I-Bantag-1 from the receptor, a characteristic feature of allosteric interaction.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound at Human BRS-3

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | hBRS-3 expressing cells | 3.7 nM | [1] |

| hBRS-3 Balb 3T3 cells (High-affinity site) | 0.080 ± 0.018 nM | [9] | |

| hBRS-3 Balb 3T3 cells (Low-affinity site) | 29.2 ± 0.09 nM | [9] | |

| NCI-N417 cells (High-affinity site) | 0.077 ± 0.005 nM | [9] | |

| NCI-N417 cells (Low-affinity site) | 10.6 ± 2.1 nM | [9] | |

| Functional Potency (EC50) | Cell-based assay (unspecified) | 14 nM | [1] |

| Phospholipase C Activation (hBRS-3 Balb 3T3 cells) | 0.05–0.08 nM | [9] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose | Tmax | t1/2 | Reference |

| Human (Male Volunteers) | 10-160 mg (oral) | ~1 hour | 1.5 - 3.5 hours | [1][2] |

| Mouse | 1 mg/kg (IV) | - | - | [3] |

| Rat | 1 mg/kg (IV) | - | - | [3] |

| Dog | 0.5 mg/kg (IV) | - | - | [3] |

| Rhesus Monkey | 0.5 mg/kg (IV) | - | - | [3] |

Note: Detailed pharmacokinetic parameters such as clearance and volume of distribution for preclinical species are available in the cited literature.[3]

Table 3: In Vivo Efficacy of this compound in Animal Models

| Species | Model | Dose | Effect | Reference |

| Diet-Induced Obese (DIO) Mice | Chronic Dosing (14 days) | 25 mg/kg/day (oral) | 9% reduction in body weight | [10][11] |

| DIO Mice | Single Dose | - | Reduced food intake, increased metabolic rate | [10][11] |

| Rats | - | - | Reduced body weight, transient increases in body temperature, heart rate, and blood pressure | [10][11] |

| Dogs | - | - | Significant and persistent weight loss | [10][11] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.

Methodology:

-

Cell Culture: Human BRS-3 transfected BALB 3T3 cells or NCI-N417 cells are cultured to confluence.[9]

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the BRS-3 receptors.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled BRS-3 ligand (e.g., ¹²⁵I-[d-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) or ¹²⁵I-Bantag-1) and varying concentrations of this compound.[9][12]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 21°C) for a defined period (e.g., 40-60 minutes) to reach equilibrium.[9]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Phospholipase C (PLC) Activation Assay

Objective: To measure the functional potency (EC50) of this compound in activating the BRS-3 signaling pathway.

Methodology:

-

Cell Culture and Labeling: hBRS-3 expressing cells are cultured and pre-labeled with myo-[³H]inositol.[7]

-

Stimulation: Cells are incubated with varying concentrations of this compound for a specific time (e.g., 60 minutes) at 37°C.[7]

-

Extraction of Inositol (B14025) Phosphates (IPs): The reaction is stopped, and the generated [³H]inositol phosphates are extracted.

-

Separation: The different inositol phosphates are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined.

Visualizations

BRS-3 Signaling Pathway Activated by this compound

References

- 1. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Development of (R)-MK-5046: A Potent and Selective BRS-3 Agonist

(R)-MK-5046, also known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective small molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2][3] This technical guide delves into the discovery, synthesis, and pharmacological profile of this compound, which has been investigated for its potential in the treatment of obesity.[4][5]

Discovery and Rationale

The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in the regulation of energy homeostasis, making it an attractive target for anti-obesity therapies.[1][2][3] The development of MK-5046 stemmed from a lead optimization program aimed at identifying potent and selective BRS-3 agonists with favorable pharmacokinetic properties.[4] The lead compound, while effective, had limitations that prompted further medicinal chemistry efforts to improve potency, selectivity, and oral bioavailability. This work culminated in the identification of compound 22, later designated as MK-5046, which exhibited a superior profile for further development.[4]

Mechanism of Action

MK-5046 functions as an agonist at the BRS-3 receptor.[4][5] Interestingly, further studies have revealed that it acts as an allosteric agonist.[6][7] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand. This allosteric interaction leads to a conformational change in the receptor, triggering downstream signaling pathways.[6][7] The activation of BRS-3 by MK-5046 has been shown to increase metabolic rate and decrease food intake, contributing to its anti-obesity effects.[1][2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C21H19F6N5O |

| Molecular Weight | 483.4 g/mol |

| Stereochemistry | (S)-enantiomer at the tertiary alcohol |

In Vitro Potency and Selectivity

MK-5046 demonstrates high potency for the human BRS-3 receptor and selectivity over other bombesin receptor subtypes.

| Assay | Species | EC50 (nM) | % Activation |

| BRS-3 Functional Potency | Human | 7 | 100 |

| BRS-3 Functional Potency | Mouse | 13 | 100 |

| BRS-3 Functional Potency | Rat | 11 | 100 |

| BRS-3 Functional Potency | Dog | 1 | 100 |

| BRS-3 Functional Potency | Rhesus | 1 | 100 |

| GRPR Functional Potency | Human | >10000 | <10 |

| NMBR Functional Potency | Human | >10000 | <10 |

| Data from Sebhat et al., 2010.[4] |

Pharmacokinetic Profile

The pharmacokinetic properties of MK-5046 have been evaluated in several preclinical species and in humans.

Preclinical Species:

| Species | Dose (mg/kg) | Route | T1/2 (h) | Clp (mL/min/kg) | Vdss (L/kg) | F (%) |

| Mouse | 1 | IV | 1.1 | 25 | 2.1 | 35 |

| Mouse | 2 | PO | - | - | - | - |

| Rat | 1 | IV | 1.4 | 12 | 1.3 | 40 |

| Rat | 2 | PO | - | - | - | - |

| Dog | 0.5 | IV | 2.0 | 4.3 | 0.8 | 65 |

| Dog | 1 | PO | - | - | - | - |

| Rhesus | 0.5 | IV | 2.1 | 5.3 | 0.8 | 50 |

| Rhesus | 1 | PO | - | - | - | - |

| Data from Sebhat et al., 2010.[4] |

Humans:

In a Phase I clinical trial, single oral doses of MK-5046 (10-160 mg) were rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1 hour.[8][9] The apparent terminal half-life ranged from 1.5 to 3.5 hours, and exposure (AUC and Cmax) increased proportionally with the dose.[8][9]

In Vivo Efficacy

MK-5046 has demonstrated significant anti-obesity effects in preclinical models. In diet-induced obese (DIO) mice, a 14-day continuous infusion of MK-5046 (25 mg/kg/day) resulted in a sustained 8-9% reduction in body weight compared to vehicle-treated animals.[4] This effect was attributed to both a reduction in food intake and an increase in metabolic rate.[1][2][3] Similar weight loss effects were observed in rats and dogs.[1][3]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence. The key final steps include the formation of the tertiary alcohol via the addition of a Grignard reagent to a ketone precursor, followed by chiral separation to isolate the desired (S)-enantiomer.[4]

Experimental Protocol: Synthesis of the Ketone Precursor (Compound 6)

-

Preparation of the Imidazole Core: 4-(2,2-dimethylpropyl)-1H-imidazole is prepared from 3,3-dimethylbutyraldehyde (B104332) and TosMIC. This is then protected with a dimethylsulfamoyl group to yield compound 5.[4]

-

Lithiation and Acylation: Compound 5 is lithiated using n-butyllithium in THF at -78 °C. The resulting lithiated species is then reacted with methyl 4-bromophenylacetate to afford the ketone intermediate 6.[4]

Experimental Protocol: Final Steps to this compound (Compound 22)

-

Suzuki Coupling: The ketone 6 undergoes a palladium-catalyzed Suzuki coupling with the stannane (B1208499) generated in situ from 2-bromo-5-fluoropyridine.[4]

-

Grignard Addition: The resulting coupled ketone is treated with methylmagnesium bromide to form the tertiary alcohol as a racemic mixture.[4]

-

Deprotection and Chiral Separation: The protecting group is removed, and the enantiomers are separated using chiral chromatography to yield the more potent (S)-enantiomer, which is this compound.[4] The absolute stereochemistry was confirmed by X-ray crystallography of a related iodinated analog.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of BRS-3 and the general workflow for evaluating a BRS-3 agonist like MK-5046.

Caption: BRS-3 signaling pathway activated by MK-5046.

References

- 1. researchgate.net [researchgate.net]

- 2. search.library.uvic.ca [search.library.uvic.ca]

- 3. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MK-5046: A Bombesin Receptor Subtype-3 Agonist for the Regulation of Energy Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MK-5046 is a potent and selective small molecule agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1] Extensive preclinical studies in rodent and canine models have demonstrated the anti-obesity efficacy of this compound, which primarily mediates its effects through a reduction in food intake and an increase in metabolic rate.[1][2] While early clinical development showed promise, it also revealed certain adverse effects, including transient increases in blood pressure.[3][4] This guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, quantitative effects on energy balance, and detailed experimental protocols from key studies.

Introduction: The Role of BRS-3 in Energy Homeostasis

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with the control of energy balance.[5][6] Although its endogenous ligand remains unknown, studies in knockout mice have established a clear role for BRS-3 in regulating body weight and metabolism.[5] Mice lacking functional BRS-3 exhibit mild obesity and insulin (B600854) resistance, highlighting the receptor's importance in maintaining energy homeostasis.[5] Agonism of BRS-3 has emerged as a potential therapeutic strategy for the treatment of obesity.[1]

Mechanism of Action of this compound

This compound, chemically identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, functions as a potent and selective agonist for the BRS-3 receptor.[1] Interestingly, further research has revealed that MK-5046 acts as an allosteric agonist.[7][8] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, inducing a conformational change that activates the receptor.[7][8] This allosteric mechanism can offer advantages in terms of selectivity and the potential for modulating downstream signaling pathways in a unique manner compared to orthosteric agonists.

Signaling Pathway

The activation of BRS-3 by this compound is believed to initiate downstream signaling cascades within neurons of the central nervous system that regulate energy balance. While the precise pathways are still under investigation, activation of BRS-3 has been shown to lead to the activation of phospholipase C.[7][8] This ultimately results in reduced food intake and increased energy expenditure.[5]

Figure 1: Simplified signaling pathway of this compound via BRS-3 activation.

Quantitative Data on the Efficacy of this compound

The anti-obesity effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

| Dosage | Duration | Change in Body Weight | Change in Food Intake | Reference |

| 25 mg/kg/day (s.c. infusion) | 14 days | 8-9% reduction vs. vehicle | Not sustained | [5] |

| 30 mg/kg (single oral dose) | 2 hours | N/A | Dose-dependent reduction | [9] |

| 30 mg/kg (single oral dose) | Overnight | N/A | Dose-dependent reduction | [9] |

Table 2: Effects of this compound on Metabolic Rate in Mice

| Dosage | Condition | Change in Metabolic Rate | Reference |

| Single oral doses | Fasting | Increased | [1] |

| Chronic dosing | - | Predominant mechanism for weight reduction | [1] |

Table 3: Effects of this compound in Obese Beagle Dogs

| Dosage | Duration | Change in Body Weight | Change in Food Intake | Reference |

| 3 mg/kg (oral, twice daily) | 28 days | Statistically significant reduction | Reduction | [9] |

| 10 mg/kg (oral, twice daily) | 28 days | Statistically significant reduction | Reduction | [9] |

Table 4: Pharmacokinetics of this compound in Healthy Male Volunteers

| Dose Range | Tmax | Apparent Terminal Half-life | Reference |

| 10-160 mg (oral) | ~1 hour | 1.5 - 3.5 hours | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Diet-Induced Obese (DIO) Mouse Model

-

Animals: Male C57BL/6 mice.

-

Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-20 weeks) to induce obesity.

-

Drug Administration: this compound administered via oral gavage, subcutaneous infusion, or intraperitoneal injection.

-

Measurements:

-

Body Weight: Measured daily or weekly.

-

Food Intake: Monitored using metabolic cages that automatically record food consumption.

-

Metabolic Rate: Assessed using indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

-

Control Group: Vehicle-dosed animals.

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) used to compare treatment groups to the control group.[1][9]

In Vivo Receptor Occupancy Assay

-

Objective: To determine the relationship between plasma concentration of this compound and its binding to BRS-3 in the brain.

-

Method:

-

Administer this compound to mice at various doses.

-

At a specified time point, collect blood samples to measure plasma drug concentration.

-

Euthanize the animals and dissect the brains.

-

Homogenize brain tissue and perform a radioligand binding assay using a labeled BRS-3 specific ligand to determine the percentage of occupied receptors.

-

-

Key Finding: In mice, 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[1][9]

Phase I Clinical Trial in Healthy Volunteers

-

Study Design: Double-blind, randomized, placebo-controlled, single rising dose study.

-

Participants: Healthy and obese male volunteers.

-

Drug Administration: Single oral doses of this compound ranging from 10 to 160 mg.

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentration of this compound and calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

-

Pharmacodynamic and Safety Assessments:

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound has been instrumental in validating BRS-3 as a target for the treatment of obesity. Its mechanism as a potent and selective allosteric agonist of BRS-3 leads to significant reductions in body weight in preclinical models, driven by both decreased food intake and increased energy expenditure. While the compound itself was discontinued (B1498344) for clinical development due to adverse cardiovascular effects, the research surrounding this compound has provided a wealth of information for the field.[10] Future efforts in this area will likely focus on developing BRS-3 agonists with an improved safety profile, potentially by targeting specific downstream signaling pathways or by developing compounds with different pharmacokinetic and pharmacodynamic properties. The detailed understanding of this compound's pharmacology serves as a critical foundation for these future endeavors.

References

- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Vitro Characterization of (R)-MK-5046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent, selective, and orally active small molecule agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3).[1][2][3][4] BRS-3 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis, making it a promising therapeutic target for obesity.[1][4][5] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its binding affinity, functional potency, and allosteric mechanism of action. The information herein is intended to support further research and development efforts in the field of metabolic disorders.

Quantitative Data Summary

The following tables summarize the key in-vitro pharmacological data for this compound across various species and experimental conditions.

Table 1: Binding Affinity and Functional Potency of this compound for Bombesin Receptor Subtype-3 (BRS-3)

| Species | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Binding Affinity (Kᵢ, nM) |

| Human | 27 ± 13[4] | 25 ± 3[4] | 3.4[2] |

| Mouse | 5.4[2] | 21[2] | 1.6[2] |

| Rat | 1.2[2] | 2.2[2] | 0.6[2] |

| Dog | 6.5[2] | 1.6[2] | 9.9[2] |

| Rhesus | 50[2] | 6.9[2] | 2.4[2] |

Data presented as mean ± SD where available.

Table 2: Comparative Pharmacology of MK-5046 and Other Ligands at Human BRS-3

| Ligand | Receptor Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) for PLC Activation |

| This compound | 37-160 (overall); 0.08 (high-affinity site), 11-29 (low-affinity site) [6] | 0.02 [6] |

| Peptide #1 (Universal Agonist) | 2[6] | 6[6] |

| Bantag-1 (Antagonist) | 1.3[6] | >10,000[6] |

| Gastrin-Releasing Peptide (GRP) | >10,000[6] | >10,000[6] |

| Neuromedin B (NMB) | >10,000[6] | >10,000[6] |

PLC: Phospholipase C

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the BRS-3 receptor.

a. Materials:

-

Cell Membranes: Membranes prepared from BALB 3T3 cells stably transfected with the human BRS-3 receptor (hBRS-3/BALB cells).

-

Radioligand: ¹²⁵I-Bantag-1, a selective BRS-3 antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled BRS-3 ligand (e.g., Bantag-1 or a universal bombesin agonist).

-

Binding Buffer: Typically contains HEPES, NaCl, KCl, MgCl₂, EGTA, and protease inhibitors, supplemented with BSA. A standard buffer composition is 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.2 mg/ml benzamidine, 0.2 mg/ml soybean trypsin inhibitor, 0.1% bacitracin, and 0.2% (w/v) BSA.[7]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

-

Scintillation Counter: For measuring radioactivity.

b. Procedure:

-

Membrane Preparation: Homogenize hBRS-3/BALB cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

-

Cell membranes (typically 20-50 µg of protein).

-

¹²⁵I-Bantag-1 at a fixed concentration (e.g., 50 pM).

-

Increasing concentrations of this compound for the competition curve.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature (e.g., 22°C) for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay: Phospholipase C (PLC) Activation

This assay measures the ability of this compound to activate the BRS-3 receptor and stimulate the Gq-mediated signaling pathway, resulting in the production of inositol (B14025) phosphates.

a. Materials:

-

Cells: BALB cells containing the BRS-3 receptor.

-

Labeling Agent: myo-[³H]inositol.

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES) containing LiCl (e.g., 10 mM). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

-

Quenching Solution: Trichloroacetic acid (TCA) or another suitable acid.

-

Anion Exchange Resin: Dowex AG1-X8 resin (formate form) for the separation of inositol phosphates.

-

Scintillation Counter.

b. Procedure:

-

Cell Culture and Labeling: Plate the BRS-3 expressing cells in multi-well plates. Incubate the cells with myo-[³H]inositol in the culture medium for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

Assay Initiation: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells with the stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Assay Termination and Lysis: Stop the reaction by adding an ice-cold quenching solution (e.g., TCA).

-

Separation of Inositol Phosphates: Neutralize the cell lysates. Apply the lysates to columns containing the anion exchange resin. Wash the columns to remove free inositol and glycerophosphoinositol. Elute the total inositol phosphates (IPs) with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).

-

Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]IPs accumulated (in DPM or cpm) against the logarithm of the this compound concentration. Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

Signaling Pathways and Experimental Workflows

BRS-3 Signaling Pathway

This compound acts as an agonist at the BRS-3 receptor, which is a Gq-protein coupled receptor.[1] Upon binding, it initiates a signaling cascade that primarily involves the activation of Phospholipase C (PLC).[8][9]

Caption: BRS-3 receptor signaling pathway activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound using a competitive radioligand binding assay.

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: Phospholipase C (PLC) Functional Assay

This diagram outlines the process for assessing the functional potency of this compound by measuring its effect on PLC activation.

Caption: Workflow for the PLC functional assay.

Logical Relationship: Allosteric Agonism and Schild Analysis

This compound functions as an allosteric agonist at the BRS-3 receptor.[8][10] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand. This allosteric binding can modulate the receptor's response to other ligands. A key indicator of this non-competitive, allosteric interaction is a non-linear Schild plot. For a classical competitive antagonist, a Schild plot yields a straight line with a slope of 1. However, the interaction of an allosteric modulator results in a curvilinear Schild plot, as has been observed for MK-5046 when its activity is antagonized by the competitive antagonist Bantag-1.[8][10]

Caption: Logical flow from interaction type to Schild plot outcome.

References

- 1. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prepositorio.uax.com [prepositorio.uax.com]

- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of (S)-MK-5046 Analogs: A Technical Guide

Disclaimer: Initial research indicates that the biologically active enantiomer of MK-5046 is the (S)-enantiomer, identified as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[1] This guide therefore focuses on the structural activity relationship (SAR) of analogs of (S)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist.[2][3][4]

Introduction

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system and implicated in the regulation of energy homeostasis.[3][5] Its role in mediating reductions in food intake and body weight has made it an attractive target for the development of anti-obesity therapeutics.[3][6] MK-5046 emerged from a lead optimization program as a powerful BRS-3 agonist.[2][3] This document provides a detailed overview of the structural activity relationships of a series of analogs that led to the discovery of MK-5046, presenting key quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.

Data Presentation: Structural Activity Relationship of MK-5046 Analogs

The following table summarizes the in vitro potency of key analogs at the human BRS-3 receptor. The development from initial leads to the final compound, MK-5046 (designated as compound 22 in the source literature), highlights the critical structural modifications that enhanced potency and selectivity.

| Compound | R¹ | R² | R³ | R⁴ | Human BRS-3 Binding Kᵢ (nM) | Human BRS-3 Functional EC₅₀ (nM) | % Max Activation |

| 3 | H | H | H | H | 13 | 43 | 94 |

| 7 | OH | H | H | H | 4.8 | 25 | 100 |

| 8 | OMe | H | H | H | 12 | 60 | 95 |

| 9 | F | H | H | H | 11 | 42 | 97 |

| 10 | H | OH | H | H | 31 | 180 | 100 |

| 11 | H | OMe | H | H | 100 | 450 | 98 |

| 12 | H | F | H | H | 25 | 110 | 99 |

| 13 | H | H | OH | H | 3.2 | 18 | 100 |

| 14 | H | H | OH | Me | 2.5 | 15 | 100 |

| 15 | H | H | OH | Et | 4.5 | 25 | 100 |

| 16 | H | H | OH | i-Pr | 11 | 55 | 98 |

| 17 | H | H | OH | c-Pr | 3.8 | 20 | 100 |

| 18 | H | H | F | H | 6.5 | 35 | 99 |

| 19 | H | H | H | H | 1.8 | 10 | 100 |

| 20 | H | H | H | Me | 1.5 | 8 | 100 |

| 21 | H | H | H | Et | 2.8 | 15 | 100 |

| 22 (MK-5046) | H | H | H | CF₃ | 0.8 | 4 | 100 |

Data extracted from "Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity". The % Max Activation is relative to a dY peptide.

Experimental Protocols

The quantitative data presented above were generated through a series of in vitro assays designed to assess the binding affinity and functional potency of the synthesized analogs at the BRS-3 receptor.

Human BRS-3 Receptor Binding Assay

This assay determines the affinity of a test compound for the BRS-3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human BRS-3 receptor are cultured and harvested.

-

Cells are washed with a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[7]

-

To each well, the following are added:

- A fixed amount of the BRS-3 receptor membrane preparation.

- A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-Bantag-1).[8]

- Varying concentrations of the unlabeled test compound (analog).

-

The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[7]

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.[9]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[9]

-

The amount of radioactivity on each filter is quantified using a scintillation counter.

3. Data Analysis:

-

The data are used to generate a dose-response curve, plotting the percentage of radioligand displacement against the concentration of the test compound.

-

The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve.

-

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Human BRS-3 Functional Assay (Calcium Mobilization)

This assay measures the ability of a test compound to activate the BRS-3 receptor, which is a Gq-coupled receptor, leading to an increase in intracellular calcium.

1. Cell Preparation:

-

HEK293 cells expressing the human BRS-3 receptor are seeded into 96-well or 384-well plates and allowed to attach overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Addition and Signal Detection:

-

Varying concentrations of the test compound are added to the wells.

-

The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR instrument).

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

3. Data Analysis:

-

The peak fluorescence signal for each concentration of the test compound is determined.

-

A dose-response curve is generated by plotting the fluorescence signal against the compound concentration.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated from this curve, representing the functional potency of the analog.

Mandatory Visualizations

Signaling Pathway

Caption: BRS-3 receptor signaling pathway upon activation by an agonist.

Experimental Workflow

Caption: General workflow for the structural activity relationship study of MK-5046 analogs.

Logical Relationship of Key Structural Modifications

Caption: Logical flow of key structural modifications leading to the optimized MK-5046.

References

- 1. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Preclinical Profile of (R)-MK-5046: A Novel BRS-3 Agonist for Obesity Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-MK-5046 is a potent and selective, orally active agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Preclinical studies in various animal models, including mice, rats, and dogs, have demonstrated the anti-obesity efficacy of this compound. The primary mechanism of action appears to be an increase in metabolic rate rather than a significant reduction in food intake, particularly with chronic administration. This document provides a comprehensive overview of the preclinical data on this compound, including its in vitro and in vivo pharmacology, pharmacokinetics, and the signaling pathways it modulates.

Introduction

Obesity remains a significant global health challenge, driving a critical need for novel therapeutic interventions. The bombesin receptor subtype-3 (BRS-3) has emerged as a promising target for anti-obesity drugs. BRS-3 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with energy balance regulation.[1][2] Mice lacking functional BRS-3 exhibit mild obesity and insulin (B600854) resistance, highlighting the receptor's role in metabolic control.[1][3] this compound was developed as a potent and selective small-molecule agonist to explore the therapeutic potential of BRS-3 activation.[1][4]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human BRS-3 receptor. In vitro assays have characterized its binding affinity and functional activity, confirming its agonist properties.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| High-affinity site | Human | 0.08 nM | [5] |

| Low-affinity site | Human | 11-29 nM | [5] |

| Functional Potency (EC50) | |||

| Phospholipase C (PLC) Activation | Human | 0.02 nM | [5] |

| Rat | 2.2 nM | [3] | |

| Mouse | 21 nM | [3] |

In Vivo Efficacy in Animal Models

The anti-obesity effects of this compound have been evaluated in diet-induced obese (DIO) mice, rats, and dogs. These studies have consistently shown that administration of this compound leads to a reduction in body weight.

Effects on Body Weight and Food Intake

Single oral doses of this compound have been shown to inhibit short-term and overnight food intake in mice.[6][7] However, with chronic dosing, the predominant mechanism for weight reduction appears to be an increase in metabolic rate rather than sustained anorexia.[2][6][7]

Table 2: Effects of this compound on Body Weight in Preclinical Models

| Species | Model | Dose | Duration | Body Weight Reduction (%) | Reference |

| Mouse | DIO C57BL/6 | 25 mg/kg/day (s.c. infusion) | 14 days | 9% (vs. vehicle) | [1][6] |

| Dog | Obese Beagle | 3 mg/kg (oral, b.i.d.) | 28 days | Statistically significant | [6] |

| Dog | Obese Beagle | 10 mg/kg (oral, b.i.d.) | 28 days | Statistically significant | [6] |

Effects on Metabolic Rate and Other Physiological Parameters

This compound has been demonstrated to increase metabolic rate in mice.[1][6] In rats and dogs, treatment also led to modest and transient increases in body temperature, heart rate, and blood pressure, with these effects desensitizing upon continued dosing.[6][7]

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating that this compound is orally bioavailable.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Parameter | Value | Reference |

| Mouse | T1/2 | - | [1] |

| Foral | - | [1] | |

| Rat | Clp | - | [1] |

| Vdss | - | [1] | |

| T1/2 | - | [1] | |

| Foral | - | [1] | |

| Dog | T1/2 | - | [1] |

| Foral | - | [1] | |

| Rhesus | T1/2 | - | [1] |

| Foral | - | [1] | |

| Human | T1/2 | 1.5 - 3.5 hours | [2][8] |

Specific values for some parameters were not available in the provided search results.

In mice, a 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[6][7]

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric agonist at the BRS-3 receptor.[9][10] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, leading to a conformational change that activates the receptor.

Upon activation by this compound, BRS-3, a G protein-coupled receptor, initiates downstream signaling cascades. In human BRS-3 expressing cells, this compound has been shown to be a full agonist for the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[5] It acts as a partial agonist for phospholipase A2 (PLA2) activation.[5] The activation of phospholipase C (PLC) has also been demonstrated.[5][9][10]

Caption: Signaling pathway of this compound via the BRS-3 receptor.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Detailed protocols for the in vitro assays were not fully described in the search results. However, the studies involved assessing the binding of this compound to human BRS-3 receptors and its ability to activate downstream signaling molecules like phospholipase C.[5][9][10]

Caption: Generalized workflow for in vitro characterization.

In Vivo Animal Studies

-

Animals: Diet-induced obese (DIO) C57BL/6 mice, Sprague-Dawley rats, and obese female Beagle dogs were used in the studies.[3][6][7]

-

Drug Administration: this compound was administered orally or via subcutaneous infusion.[1][6]

-

Measurements: Key parameters measured included body weight, food intake, metabolic rate (via indirect calorimetry), body temperature, heart rate, and blood pressure.[6][7]

-

Control Groups: Vehicle-dosed control groups were used for comparison. In some studies, Brs3 knockout mice were used to confirm the on-target effects of this compound.[1][6]

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion

The preclinical data for this compound strongly support the agonism of BRS-3 as a viable therapeutic strategy for the treatment of obesity. The compound has demonstrated efficacy in reducing body weight in multiple animal species, primarily through an increase in metabolic rate. Its well-characterized in vitro pharmacology and oral bioavailability make it a valuable tool for further investigation into the role of BRS-3 in human physiology and metabolic diseases. While transient effects on heart rate and blood pressure were observed, these appeared to desensitize with continued dosing in animal models. Further clinical investigation is warranted to determine the safety and efficacy of this compound in humans.

References

- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of (R)-MK-5046

(R)-MK-5046 is a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor involved in regulating energy balance.)[1][2] These application notes provide detailed protocols for in-vivo experimental studies to evaluate the efficacy of this compound in animal models of obesity.

Signaling Pathway of this compound

This compound acts as an allosteric agonist on the BRS-3 receptor.[3][4] Upon binding, it activates the G-protein coupled receptor, which in turn stimulates phospholipase C (PLC). This leads to a cascade of downstream cellular responses that are thought to influence energy expenditure and satiety.

References

- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring (R)-MK-5046 Activity in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective small molecule agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[1][2][3] BRS-3 is implicated in the regulation of energy homeostasis, making it a therapeutic target for obesity.[1][2] this compound functions as an allosteric agonist, binding to a site on the BRS-3 receptor that is different from the orthosteric site for endogenous ligands.[4][5] This compound has been shown to reduce food intake and body weight in preclinical models.[1][3]

These application notes provide a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its ability to stimulate the BRS-3 signaling pathway. The primary downstream effect of BRS-3 activation by this compound is the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.[4][5][6] Therefore, a fluorescent-based calcium mobilization assay is a robust method to determine the potency and efficacy of this compound.

Principle of the Assay

This assay utilizes a cell line stably expressing the human BRS-3 receptor. These cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the BRS-3 agonist this compound, the receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The fluorescent dye binds to the increased intracellular Ca2+, resulting in a measurable increase in fluorescence intensity, which is proportional to the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| EC50 (Cell-based Assay) | Human | 14 nM | [2] |

| Ki (Receptor Binding) | Human | 3.7 nM | [2] |

| PLC Activation (Potency) | Human | 0.02 nM | [6] |

Table 2: Selectivity of this compound

| Receptor | Activity | IC50 / Ki | Reference |

| Bombesin Receptor Subtype-3 (BRS-3) | Agonist | 14 nM (EC50) | [2] |

| Gastrin-Releasing Peptide Receptor (GRP-R) | No significant activity | >10 µM | [6] |

| Neuromedin B Receptor (NMB-R) | No significant activity | >10 µM | [6] |

Signaling Pathway and Experimental Workflow

Caption: BRS-3 signaling pathway activated by this compound.

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human BRS-3 receptor.

-

Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Stock solution in DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-Sensitive Dye: Fluo-4 AM or equivalent.

-

Pluronic F-127: To aid in dye loading.

-

Probenecid: (Optional) To inhibit dye leakage from cells.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).

Protocol: Calcium Mobilization Assay

-

Cell Seeding: a. Culture the BRS-3 expressing cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity. c. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, mix 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. If using, add 2.5 mM Probenecid. b. Aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, protected from light. e. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. f. Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

-

Compound Addition and Measurement: a. Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO in Assay Buffer). b. Set up the fluorescence plate reader to measure kinetic reads (e.g., one reading per second for 120 seconds). c. Place the cell plate in the reader and begin recording the baseline fluorescence for 10-20 seconds. d. Add 25 µL of the this compound dilutions to the respective wells. e. Continue to measure the fluorescence intensity for at least 90 seconds to capture the peak response.

-

Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of this compound. c. Plot the normalized response versus the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Troubleshooting

-

Low Signal-to-Noise Ratio:

-

Optimize cell seeding density.

-

Ensure complete removal of culture medium containing serum, as it can interfere with the assay.

-

Optimize dye loading time and concentration.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Use a multichannel pipette for reagent addition to minimize timing differences.

-

-

No Response to this compound:

-

Confirm the expression and functionality of the BRS-3 receptor in the cell line.

-

Verify the integrity and concentration of the this compound stock solution.

-

These application notes and protocols provide a comprehensive framework for the successful implementation of a cell-based assay to quantify the activity of the BRS-3 agonist, this compound.

References

- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for (R)-MK-5046 Quantification

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. Given the chiral nature of MK-5046, a chiral stationary phase is essential for separating the (R) and (S) enantiomers. This application note provides a starting protocol for method development, including sample preparation, chromatographic conditions, and a comprehensive validation plan according to International Council for Harmonisation (ICH) guidelines. The method is designed to be a robust starting point for researchers requiring accurate quantification of the (R)-enantiomer in bulk drug substance or simple formulations.

Introduction

MK-5046 is a chiral small molecule investigated for its potential in treating obesity. As the pharmacological and toxicological profiles of enantiomers can differ significantly, regulatory agencies require the stereoisomeric composition of chiral drugs to be well-defined. Chiral HPLC is the most widely used and effective technique for the separation and quantification of enantiomers. This note describes a proposed normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) for the effective separation and quantification of this compound from its (S)-enantiomer.

Proposed HPLC Method

The separation of chiral amines is effectively achieved on polysaccharide-based CSPs.[1][2] A normal phase method is proposed here as a starting point, as it often provides excellent selectivity for this class of compounds.

2.1. Chromatographic Conditions

| Parameter | Proposed Value |

| HPLC System | A standard HPLC or UHPLC system with a UV or PDA detector. |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm (Note: Wavelength should be optimized based on UV scan of MK-5046) |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

2.2. Rationale for Method Selection

-

Column: Polysaccharide-based CSPs like Chiralpak® IA are known for their broad enantioselectivity, particularly for chiral amines.[1][3]

-

Mobile Phase: A normal-phase mobile phase of hexane (B92381) and an alcohol modifier like isopropanol is a standard choice for polysaccharide CSPs. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shape and consistent retention times for basic analytes like MK-5046 by suppressing interactions with residual silanols on the silica (B1680970) support.[3][4]

Experimental Protocols

3.1. Preparation of Standard and Sample Solutions

3.1.1. Diluent Preparation

-

Prepare the diluent by mixing the mobile phase components: n-Hexane / Isopropanol (80:20, v/v).

3.1.2. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix well.

3.1.3. Working Standard Solutions for Linearity

-

Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Sample Preparation (for bulk substance)

-

Accurately weigh approximately 10 mg of the MK-5046 sample.

-

Transfer to a 100 mL volumetric flask.

-

Follow steps 3-5 from the Standard Stock Solution preparation. This yields a nominal concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[5]

3.2. HPLC System Setup and Operation

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject the standard and sample solutions in a predefined sequence. It is recommended to inject a standard solution periodically to monitor system suitability throughout the run.

Method Validation Plan (as per ICH Q2(R1) Guidelines)

A rigorous validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7]

4.1. System Suitability

-

Procedure: Inject the standard solution (e.g., 50 µg/mL) six times.

-

Acceptance Criteria:

4.2. Specificity

-

Procedure: Inject the diluent, a placebo (if applicable), and a sample spiked with the (S)-enantiomer and any known related substances.

-

Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak. The peak for this compound should be pure, as demonstrated by peak purity analysis if using a PDA detector.[8]

4.3. Linearity

-

Procedure: Analyze the prepared working standard solutions (e.g., 5 levels from 1 to 100 µg/mL) in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

4.4. Accuracy (Recovery)

-

Procedure: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

4.5. Precision

-

Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[9]

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: Typically, an S/N ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.[6] The LOQ must be validated for accuracy and precision.

4.7. Robustness

-

Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±5°C).

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Data Presentation (Example Tables)

Table 1: System Suitability Results (Example Data)